

Crystal Structure Analysis of 1-(3-Methylphenyl)-2-thiourea: A Technical Overview

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Compound of Interest

Compound Name: 1-(3-Methylphenyl)-2-thiourea

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Abstract

This technical guide provides an in-depth analysis of the crystal structure of **1-(3-Methylphenyl)-2-thiourea**, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for **1-(3-Methylphenyl)-2-thiourea** is not publicly available in crystallographic databases as of the latest search, this document compiles and analyzes structural data from closely related analogs to infer its likely crystallographic characteristics. This guide summarizes key quantitative data, details relevant experimental protocols for synthesis and characterization, and presents visualizations of experimental workflows and potential intermolecular interactions. The information herein is intended to serve as a valuable resource for researchers engaged in the study and application of thiourea derivatives.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a wide range of applications, including in the design of pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. The substitution pattern on the phenyl ring significantly influences the molecular conformation and crystal packing. This guide focuses on the m-tolyl

substituted thiourea, **1-(3-Methylphenyl)-2-thiourea** (also known as m-tolylthiourea), with the chemical formula $C_8H_{10}N_2S$ ^{[1][2]}.

Inferred Crystallographic Data of 1-(3-Methylphenyl)-2-thiourea

A comprehensive search of crystallographic literature and databases did not yield a specific entry for the single-crystal X-ray diffraction analysis of **1-(3-Methylphenyl)-2-thiourea**.

However, analysis of closely related structures, such as 3-Acetyl-1-(3-methylphenyl)thiourea and N,N'-di(m-tolyl)thiourea, provides a basis for inferring its potential structural parameters.

Predicted Unit Cell and Bond Characteristics

Based on analyses of analogous thiourea derivatives, **1-(3-Methylphenyl)-2-thiourea** is expected to crystallize in a common space group for organic molecules, such as $P2_1/c$ (monoclinic) or $P-1$ (triclinic). Key bond lengths and angles in the thiourea core are anticipated to be consistent with those observed in other aryl thioureas.

Table 1: Predicted Crystallographic and Key Bond Parameters for **1-(3-Methylphenyl)-2-thiourea**

Parameter	Predicted Value Range	Reference Analogues
Crystal System	Monoclinic or Triclinic	^{[3][4]}
Space Group	$P2_1/c$ or $P-1$	^{[3][4]}
C=S Bond Length (Å)	1.68 - 1.71	^{[3][5]}
C-N Bond Lengths (Å)	1.33 - 1.36	^{[5][6]}
Dihedral Angle (Phenyl-Thiourea)	40 - 70°	^{[3][4]}

Note: These values are inferred from structurally related compounds and await experimental verification.

Intermolecular Interactions

The crystal packing of **1-(3-Methylphenyl)-2-thiourea** is expected to be dominated by hydrogen bonding interactions involving the amine and thione groups. Specifically, N-H...S hydrogen bonds are a common feature in the crystal structures of thiourea derivatives, often leading to the formation of centrosymmetric dimers or extended chains[6][7].

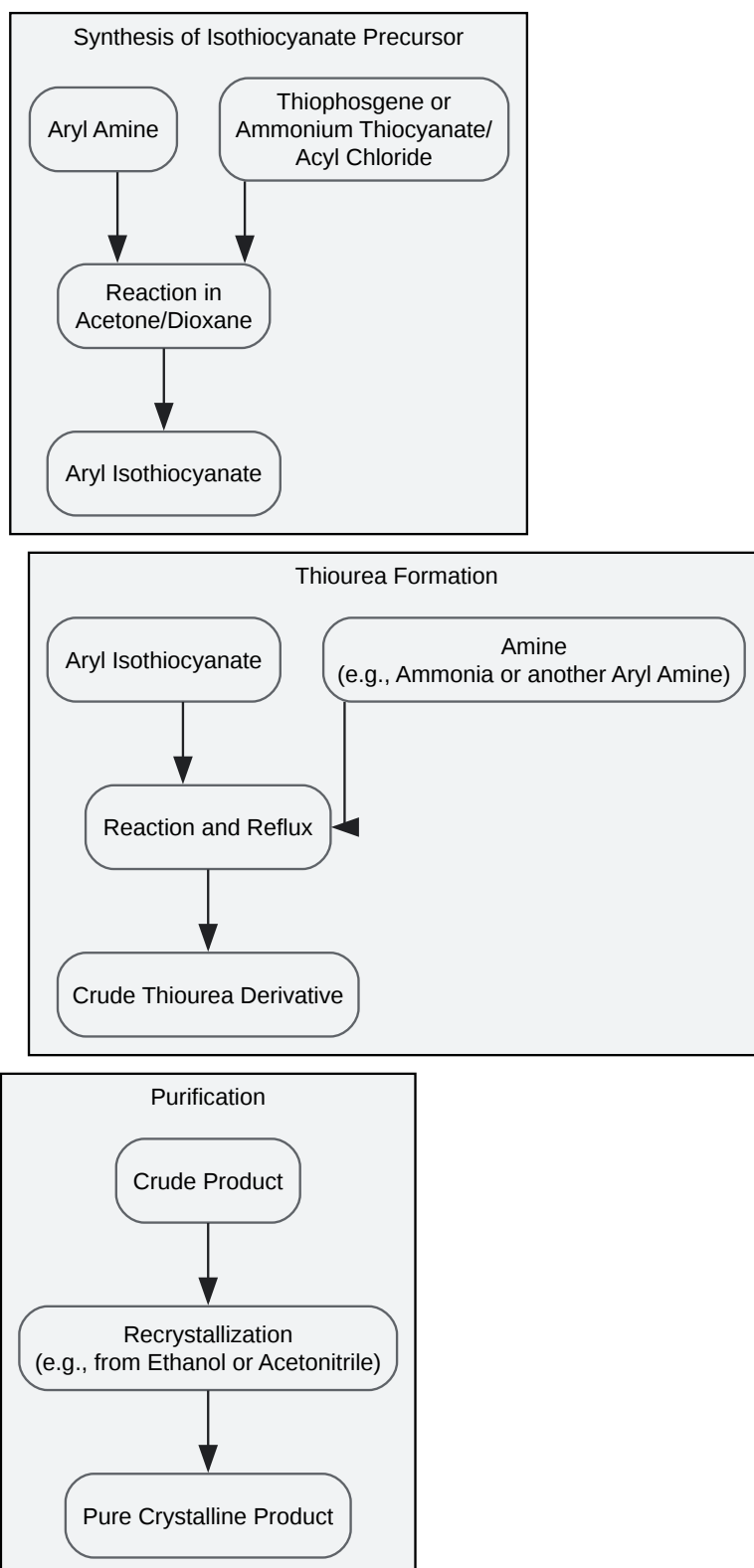
Experimental Protocols

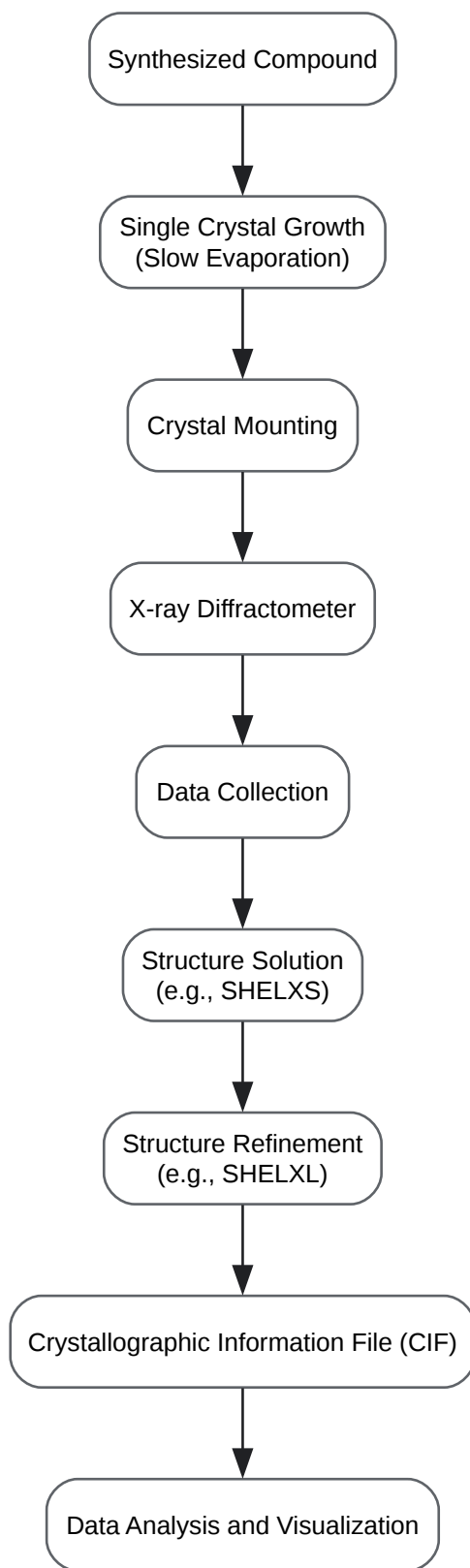
The following sections detail the methodologies for the synthesis and characterization of thiourea derivatives, based on established procedures for similar compounds.

Synthesis of Thiourea Derivatives

A general and widely used method for the synthesis of N-aryl thioureas involves the reaction of an aryl isothiocyanate with an amine. For acetylated derivatives, an acyl chloride is reacted with an ammonium thiocyanate, followed by the addition of the corresponding aniline[4].

Workflow for the Synthesis of Aryl Thiourea Derivatives





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